tert-Butyl (6-formylpyridin-2-yl)carbamate
Overview
Description
tert-Butyl (6-formylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . It is characterized by the presence of a tert-butyl group, a formyl group, and a pyridinylcarbamate moiety. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-formylpyridin-2-yl)carbamate typically involves the reaction of 6-formylpyridine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-formylpyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinyl ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyridinylcarbamates
Scientific Research Applications
tert-Butyl (6-formylpyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (6-formylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, such as nucleophilic addition, which can modify the activity of enzymes or receptors. The pyridinyl ring can also interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
tert-Butyl (6-formylpyridin-2-yl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (4-formylpyridin-2-yl)carbamate
- tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate
- tert-Butyl (4-methylpyridin-2-yl)carbamate
These compounds share structural similarities but differ in the position and nature of substituents on the pyridinyl ring. The unique combination of the tert-butyl group and the formyl group in this compound contributes to its distinct chemical properties and reactivity .
Biological Activity
tert-Butyl (6-formylpyridin-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol. Its structure features a pyridine ring with a formyl group and a tert-butyl carbamate moiety, which contribute to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially modulating enzyme activity or receptor function.
- π-π Interactions : The pyridine ring may engage in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.
These mechanisms suggest that the compound could act as a modulator of enzymatic and receptor activities, making it a candidate for further pharmacological studies.
Enzyme Inhibition
The compound's ability to modify enzyme activity through covalent bonding highlights its potential as an enzyme inhibitor. This property is crucial for developing therapeutic agents targeting specific enzymes involved in disease pathways.
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Starting Materials : The synthesis begins with 6-aminopyridine derivatives.
- Reagents : tert-butyl isocyanate is commonly used to introduce the carbamate functionality.
- Yield : Efficient synthesis methods have reported yields of up to 80% .
The synthetic route is notable for its simplicity and use of inexpensive reagents, making it accessible for further research applications.
Study 1: Anticancer Activity Assessment
A study evaluated the anticancer activity of pyridine derivatives, including those structurally related to this compound. The results indicated significant cytotoxic effects against various cancer cell lines, suggesting that modifications in the pyridine structure can enhance biological activity .
Study 2: Enzyme Interaction Studies
Research focusing on enzyme interactions revealed that compounds with similar structures could effectively inhibit target enzymes involved in metabolic pathways. These findings support the hypothesis that this compound may also exhibit similar inhibitory effects, warranting further investigation into its pharmacological potential.
Comparison with Related Compounds
Compound Name | Molecular Weight | Key Biological Activity |
---|---|---|
This compound | 222.24 g/mol | Potential enzyme modulation |
tert-Butyl (4-formylpyridin-2-yl)carbamate | 222.24 g/mol | Anticancer properties |
tert-Butyl N-(6-formylpyridin-2-yl)-N-methylcarbamate | 236.26 g/mol | Enhanced binding affinity |
This table illustrates the molecular weights and biological activities of related compounds, emphasizing the unique potential of this compound.
Properties
IUPAC Name |
tert-butyl N-(6-formylpyridin-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-6-4-5-8(7-14)12-9/h4-7H,1-3H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLOFXUVYJUBJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591170 | |
Record name | tert-Butyl (6-formylpyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956523-98-1 | |
Record name | tert-Butyl (6-formylpyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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